1,4-di-tert-butyl-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-di-tert-butyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic fluorinated hydrocarbons. This compound is characterized by the presence of two tert-butyl groups and a fluorine atom attached to a benzene ring. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-di-tert-butyl-2-fluorobenzene can be synthesized through various methods. One common approach involves the fluorination of 1,4-di-tert-butylbenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,4-di-tert-butyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation Reactions: The tert-butyl groups can undergo oxidation to form tert-butyl alcohols or ketones.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H_2).
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the fluorine atom.
Oxidation: Formation of tert-butyl alcohols or ketones.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential use in drug design.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-di-tert-butyl-2-fluorobenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-di-tert-butylbenzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2,4-di-tert-butylphenol: Contains hydroxyl groups instead of fluorine, leading to different chemical properties and applications.
1,4-di-tert-butyl-2-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine, resulting in different reactivity and applications.
Properties
CAS No. |
1369853-20-2 |
---|---|
Molecular Formula |
C14H21F |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.